Methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate
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Overview
Description
Methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid derivative, which is further substituted with a 3-chloro-4-methylphenyl and a 3-fluoro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate typically involves the esterification of 4-(3-chloro-4-methylphenyl)-3-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the aromatic ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Oxidation: Potassium permanganate in an acidic medium is effective for oxidizing the methyl group.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The primary product is the corresponding alcohol.
Oxidation: The primary product is the corresponding carboxylic acid.
Scientific Research Applications
Methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the chloro and fluoro substituents can enhance its binding affinity to certain targets, making it a valuable compound in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate: shares similarities with other substituted benzoates such as:
Uniqueness
The unique combination of chloro, fluoro, and methyl substituents in this compound imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a compound of interest for further research and development.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methylphenyl)-3-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO2/c1-9-3-4-10(7-13(9)16)12-6-5-11(8-14(12)17)15(18)19-2/h3-8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDHILGPXKIYUKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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